molecular formula C13H10BrClO B2920495 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene CAS No. 69411-40-1

1-(Bromomethyl)-3-(4-chlorophenoxy)benzene

Cat. No. B2920495
CAS RN: 69411-40-1
M. Wt: 297.58
InChI Key: WNXOJUBUEPIETE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the bromination of a precursor compound, followed by substitution of the bromine atom with a chlorophenoxy group. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Scientific Research Applications

Synthesis of Complex Organic Compounds

1-(Bromomethyl)-3-(4-chlorophenoxy)benzene is utilized in the synthesis of complex organic compounds, including macrocycles and small molecular antagonists. For instance, it is involved in the creation of macrocycles that exhibit selective extraction properties for specific metal cations over others due to their structural configuration, showcasing a preferential coordination with metal ions (Kumar, Singh, & Singh, 1992). Additionally, it serves as a precursor in synthesizing benzamide derivatives, indicating its versatility in creating non-peptide small molecular antagonists with potential biological activities (Bi, 2015).

Photoluminescence and Fluorescence Studies

The compound is also pivotal in photoluminescence and fluorescence studies. For example, derivatives of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene have been synthesized and characterized for their photoluminescence properties, illustrating their potential in advanced material sciences and lighting technologies. Such studies highlight the compound's utility in developing materials with unique emission properties, beneficial for various applications ranging from sensors to optoelectronic devices (Zuo-qi, 2015).

Catalytic Processes and Chemical Reactions

The compound finds application in catalytic processes and chemical reactions, demonstrating its role in facilitating or enhancing chemical transformations. For example, it has been utilized in trifluoromethylation reactions of aromatic and heteroaromatic compounds, showcasing its contribution to introducing fluorinated groups into various substrates. This aspect is crucial for pharmaceuticals and agrochemicals development, where fluorination can significantly affect the biological activity and stability of molecules (Mejía & Togni, 2012).

Development of Molecular Scaffolds

Moreover, it serves as a building block in the development of molecular scaffolds, essential for constructing complex molecular architectures. This application is evident in the synthesis of intermediates and derivatives that can be further modified to create a wide array of functional materials and bioactive molecules. Such scaffolds are instrumental in the pharmaceutical industry, pesticide preparation, and organic materials, underlining the compound's utility in diverse scientific endeavors (We, 2015).

properties

IUPAC Name

1-(bromomethyl)-3-(4-chlorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXOJUBUEPIETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-(4-chlorophenoxy)benzene

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